molecular formula C8H19N B097440 N-ethylpropan-2-imine CAS No. 15673-04-8

N-ethylpropan-2-imine

Cat. No.: B097440
CAS No.: 15673-04-8
M. Wt: 85.15 g/mol
InChI Key: AEJXDZMWIUEKBG-UHFFFAOYSA-N
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Description

N-ethylpropan-2-imine is an organic compound with the molecular formula C5H11N It is an imine, which means it contains a carbon-nitrogen double bond (C=N)Imines are nitrogen analogues of aldehydes and ketones, and they play a significant role in organic chemistry due to their unique reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpropan-2-imine can be synthesized through the condensation of a primary amine with an aldehyde or ketone. The reaction typically involves the removal of water (H2O) as a byproduct. For example, the reaction between ethylamine and acetone can produce this compound. The reaction is often catalyzed by acids to speed up the process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of azeotropic distillation can help remove water and drive the reaction to completion. Catalysts such as p-toluenesulfonic acid may be used to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: N-ethylpropan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-ethylpropan-2-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules, such as peptides and proteins, through imine formation and exchange reactions.

    Medicine: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Industry: It is used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of N-ethylpropan-2-imine involves its reactivity as an imine. The carbon-nitrogen double bond (C=N) is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including condensation, hydrolysis, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: N-ethylpropan-2-imine is unique due to its specific carbon-nitrogen double bond configuration and the presence of an ethyl group. This structure imparts distinct reactivity and properties compared to other imines and amines .

Properties

IUPAC Name

N-ethylpropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMMUKDOYJJPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935517
Record name N-Ethylpropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15673-04-8
Record name Ethanamine, N-(2-propylidene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylpropan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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